Enhanced Lewis Acidity in S,N-Chelated Zinc Complexes Compared to O,N-Analogs
S,N-chelated zinc aminoarene thiolate complexes, of which zinc 2-aminobenzenethiolate is the archetype, are established as more potent Lewis acids than their structurally analogous amino-alcoholate (O,N-chelated) counterparts [1]. This difference stems from the greater affinity of sulfur for zinc compared to oxygen, which enhances the electrophilicity of the zinc center and thus its ability to activate substrates like aldehydes [1].
| Evidence Dimension | Lewis Acidity / Catalytic Reactivity |
|---|---|
| Target Compound Data | Aminothiolate–zinc complexes are considered better Lewis acids than aminoalcoholate–zinc complexes [1]. |
| Comparator Or Baseline | Structurally analogous amino-alcoholate zinc complexes (O,N-chelation). |
| Quantified Difference | Not quantified in the source as a direct head-to-head K_A value; difference is presented as a qualitative, well-established property derived from ligand field effects. |
| Conditions | General property inferred from comparative catalytic studies in asymmetric alkylzinc additions to aldehydes. |
Why This Matters
This enhanced Lewis acidity is the mechanistic basis for its high catalytic efficiency in asymmetric alkylation reactions, providing a performance advantage not achievable with amino-alcohol based catalysts.
- [1] Jiméno, C., Pastó, M., Riera, A., & Pericàs, M. A. (2009). Amino thiols versus amino alcohols in the asymmetric alkynylzinc addition to aldehydes. Tetrahedron: Asymmetry, 20(12), 1413-1418. View Source
